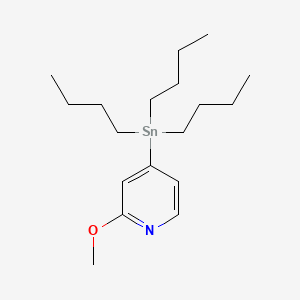

2-Methoxy-4-(tributylstannyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-methoxypyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHQMWVWLUINRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656779 | |

| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-72-2 | |

| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Methoxy-4-(tributylstannyl)pyridine in Drug Discovery and Development

CAS Number: 1204580-72-2[1][2]

Introduction

2-Methoxy-4-(tributylstannyl)pyridine is a key organometallic building block, particularly valuable for researchers, scientists, and professionals in drug development. Its utility lies primarily in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction allows for the efficient and versatile formation of carbon-carbon bonds, enabling the incorporation of the 2-methoxypyridin-4-yl moiety into complex molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs, and reagents such as this provide a direct route to novel pharmaceutical candidates.

This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in drug discovery.

Chemical Properties and Data

Quantitative data and key chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1204580-72-2 | [1][2] |

| Molecular Formula | C₁₈H₃₃NOSn | |

| Molecular Weight | 398.17 g/mol | |

| Physical Form | Solid | |

| SMILES String | CCCC--INVALID-LINK--(CCCC)c1ccnc(OC)c1 | |

| InChI Key | UCHQMWVWLUINRX-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of the Precursor: 2-Methoxy-4-bromopyridine

A common precursor for the target molecule is 2-methoxy-4-bromopyridine. One method for its synthesis involves the diazotization of 2-methoxy-4-aminopyridine followed by a Sandmeyer-type reaction.

Synthesis of this compound

The final step involves a lithium-halogen exchange followed by quenching with tributyltin chloride. This is a standard method for the preparation of organostannanes.

Reaction:

4-Bromo-2-methoxypyridine + n-BuLi → 4-Lithio-2-methoxypyridine 4-Lithio-2-methoxypyridine + Bu₃SnCl → this compound

Detailed Methodology:

-

Materials:

-

4-Bromo-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 4-bromo-2-methoxypyridine (1.0 equivalent) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

-

In a separate, dry flask, dissolve tributyltin chloride (1.1 equivalents) in anhydrous THF.

-

Add the tributyltin chloride solution to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel.

-

Applications in Drug Discovery: The Stille Cross-Coupling Reaction

The primary utility of this compound in drug discovery is as a building block in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the organostannane and an organic halide or triflate (R-X). This allows for the direct installation of the 2-methoxypyridine moiety onto a wide variety of molecular scaffolds.

The Stille reaction is highly valued in medicinal chemistry due to its tolerance of a wide range of functional groups, its stability to air and moisture, and the generally mild reaction conditions.[3][4]

General Experimental Protocol for Stille Coupling

-

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Solvent (e.g., toluene, DMF, dioxane)

-

Optional additives (e.g., CuI, CsF)

-

-

Procedure:

-

To a reaction vessel, add the aryl/heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and any ligand or additive.

-

Add the degassed solvent under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent.

-

Work-up typically involves washing with aqueous solutions to remove tin byproducts (e.g., aqueous KF or NH₄Cl) and purification by column chromatography.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-amino-2-methoxypyridine.

Caption: Synthetic workflow for this compound.

Stille Cross-Coupling Catalytic Cycle

This diagram outlines the generally accepted mechanism for the Stille cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent for drug discovery and development. Its primary application in the Stille cross-coupling reaction provides a robust method for the synthesis of novel compounds containing the 2-methoxypyridine scaffold. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and scientists working in the field of medicinal chemistry. While organotin compounds are toxic and require careful handling, their synthetic utility remains significant for accessing complex molecular targets.

References

- 1. This compound - CAS:1204580-72-2 - 如吉生物科技 [shruji.com]

- 2. store.p212121.com [store.p212121.com]

- 3. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-Methoxy-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(tributylstannyl)pyridine is a key organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its structure, featuring a methoxy-substituted pyridine ring coupled to a tributyltin moiety, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, applications in the synthesis of bioactive molecules, particularly kinase inhibitors, and detailed experimental protocols.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 398.17 g/mol [1] |

| Molecular Formula | C₁₈H₃₃NOSn[1] |

| CAS Number | 1204580-72-2[1] |

| Appearance | Solid[1] |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1ccnc(OC)c1[1] |

| InChI Key | UCHQMWVWLUINRX-UHFFFAOYSA-N[1] |

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of an aryl group at the 4-position of the pyridine ring via Stille coupling with this compound can yield potent kinase inhibitors.[4][5] Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell signaling pathways and are often dysregulated in cancer.[4][6]

The Stille Cross-Coupling Reaction

The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

General Protocol for Stille Cross-Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure for the synthesis of 2-methoxy-4-arylpyridines, which are precursors to potent kinase inhibitors.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (0.02-0.05 eq).

-

Add anhydrous solvent to the flask.

-

If using, add CuI (0.1-0.2 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-4-arylpyridine.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a synthesized compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Synthesized 2-methoxy-4-arylpyridine derivative

-

Detection reagent (e.g., Kinase-Glo®)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the VEGFR-2 enzyme, substrate, and kinase buffer.

-

Add the test compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[7]

-

Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC₅₀ value.[7]

Signaling Pathway Inhibition

The synthesized 2-methoxy-4-arylpyridine derivatives can act as inhibitors of the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, cell proliferation, and survival, which are hallmarks of cancer.

Inhibition of the VEGFR-2 signaling pathway by a 2-methoxy-4-arylpyridine derivative.

By inhibiting the kinase activity of VEGFR-2, these compounds can block these downstream effects, making them promising candidates for anticancer drug development.[1]

Conclusion

This compound is a valuable reagent for the synthesis of substituted pyridines, which are important scaffolds in medicinal chemistry. The Stille cross-coupling reaction provides an efficient route to 2-methoxy-4-arylpyridines, which have demonstrated significant potential as inhibitors of key signaling kinases like VEGFR-2. The protocols and pathways described in this guide offer a framework for the synthesis and evaluation of novel therapeutic agents based on this versatile chemical entity.

References

- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methoxy-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methoxy-4-(tributylstannyl)pyridine, a key building block in modern organic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the utility of this versatile reagent.

Core Chemical Properties

This compound is a solid organotin compound. Its core chemical and physical properties are summarized in the table below. It is important to handle this compound with care, as it is classified as toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation. It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃NOSn | [1][2] |

| Molecular Weight | 398.17 g/mol | [2] |

| CAS Number | 1204580-72-2 | [2] |

| Physical Form | Solid | |

| Boiling Point | 402.5 ± 55.0 °C (Predicted) | [3] |

| pKa | 4.66 (Predicted) | [3] |

| Storage Temperature | 0-8 °C | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a 4-halo-2-methoxypyridine precursor, followed by a metal-halogen exchange and subsequent stannylation. While a specific protocol for the 4-tributylstannyl derivative is not explicitly detailed in the literature, a robust procedure can be constructed based on established methods for analogous pyridine derivatives.

Step 1: Synthesis of 2-Bromo-4-methoxypyridine (Precursor)

A common precursor for the target molecule is 2-bromo-4-methoxypyridine. One effective method for its synthesis involves the Sandmeyer reaction of 2-methoxy-4-aminopyridine.[4]

Experimental Protocol:

-

To a solution of 2-methoxy-4-aminopyridine (1 equivalent) in 48% hydrobromic acid, cool the mixture to -10 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by carefully neutralizing with a 4 M sodium hydroxide solution to a pH of approximately 8.

-

Extract the aqueous layer with methyl tert-butyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methoxypyridine.[4]

Step 2: Synthesis of this compound

The final step involves a lithium-halogen exchange followed by quenching with tributyltin chloride. This method is analogous to the synthesis of other (tributylstannyl)pyridines.

Experimental Protocol:

-

Dissolve 2-bromo-4-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 4-lithio-2-methoxypyridine intermediate.

-

To this solution, add tributyltin chloride (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[5][6][7] This reaction allows for the formation of carbon-carbon bonds between the pyridine ring and various organic electrophiles, a common strategy in the synthesis of complex pharmaceutical compounds.

The methoxy group at the 2-position and the tributylstannyl group at the 4-position provide a specific substitution pattern that can be strategically incorporated into a target molecule. The Stille coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool in late-stage functionalization during the synthesis of drug candidates.[5]

Representative Reaction: Stille Cross-Coupling

A typical Stille coupling reaction involving this compound would proceed as follows:

References

- 1. PubChemLite - this compound (C18H33NOSn) [pubchemlite.lcsb.uni.lu]

- 2. store.p212121.com [store.p212121.com]

- 3. This compound CAS#: 1204580-72-2 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route to 2-Methoxy-4-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, 4-bromo-2-methoxypyridine, followed by its conversion to the final product via a lithium-halogen exchange and subsequent stannylation. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate replication and understanding.

I. Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the directed ortho-lithiation of 4-methoxypyridine, followed by bromination to yield 4-bromo-2-methoxypyridine. The second step employs a lithium-halogen exchange on this intermediate, and the resulting organolithium species is quenched with tributyltin chloride to afford the target compound.

Caption: Overall synthetic strategy for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methoxypyridine

This procedure is adapted from established methods for the regioselective bromination of substituted pyridines.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-Bromo-2-methoxypyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxypyridine | 109.13 | 5.0 g | 45.8 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 20.2 mL | 50.4 |

| Tetramethylethylenediamine (TMEDA) | 116.24 | 7.6 mL | 50.4 |

| 1,2-Dibromo-1,1,2,2-tetrachloroethane | 325.64 | 16.5 g | 50.7 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Diethyl ether | - | 100 mL | - |

| Saturated aq. Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

A dry 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-methoxypyridine (5.0 g, 45.8 mmol) and anhydrous THF (100 mL).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Tetramethylethylenediamine (TMEDA) (7.6 mL, 50.4 mmol) is added, followed by the dropwise addition of n-butyllithium (20.2 mL, 50.4 mmol, 2.5 M in hexanes) over 20 minutes, maintaining the internal temperature below -70 °C.

-

The resulting dark solution is stirred at -78 °C for 1 hour.

-

A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (16.5 g, 50.7 mmol) in anhydrous THF (20 mL) is added dropwise over 30 minutes, keeping the temperature below -70 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

The mixture is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-methoxypyridine as a colorless oil.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the stannylation of aryl halides.[2]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-methoxypyridine | 188.02 | 5.0 g | 26.6 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.7 mL | 29.3 |

| Tributyltin chloride | 325.49 | 9.5 mL | 34.6 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated aq. Ammonium Chloride | - | 50 mL | - |

| Ethyl acetate | - | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

A dry 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-methoxypyridine (5.0 g, 26.6 mmol) and anhydrous THF (100 mL).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (11.7 mL, 29.3 mmol, 2.5 M in hexanes) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The solution typically turns a deep red or brown color.

-

The mixture is stirred at -78 °C for 1 hour.

-

Tributyltin chloride (9.5 mL, 34.6 mmol) is added dropwise over 20 minutes at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, often with 1% triethylamine to prevent decomposition on silica) to yield this compound as a colorless to pale yellow oil.

Expected Yield: 85-95%

III. Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Methoxypyridine | n-BuLi, TMEDA, C₂Br₂Cl₄ | THF | -78 to rt | 12 | 4-Bromo-2-methoxypyridine | 70-80 |

| 2 | 4-Bromo-2-methoxypyridine | n-BuLi, Bu₃SnCl | THF | -78 to rt | 3 | This compound | 85-95 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₃NOSn |

| Molecular Weight | 398.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 1204580-72-2 |

| ¹H NMR (CDCl₃, δ) | ~ 8.0 (d, 1H), ~ 6.8 (d, 1H), ~ 6.7 (s, 1H), ~ 3.9 (s, 3H), 0.9-1.6 (m, 27H) |

| ¹³C NMR (CDCl₃, δ) | ~ 164, 150, 140, 120, 110, 53, 29, 27, 13, 10 |

| MS (ESI) | m/z 399 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

IV. Experimental Workflow Visualization

Caption: Detailed experimental workflow for the two-step synthesis.

References

In-Depth Technical Guide: Spectral Data and Synthesis of 2-Methoxy-4-(tributylstannyl)pyridine

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this guide presents predicted mass spectrometry data for the target compound and, for illustrative purposes, experimental spectral data for the closely related analogue, 2-(tributylstannyl)pyridine. This approach allows for an informed estimation of the expected spectral characteristics.

Predicted Mass Spectrometry Data for 2-Methoxy-4-(tributylstannyl)pyridine

While experimental mass spectra are unavailable, predicted data provides valuable information regarding the expected mass-to-charge ratios for various adducts of the parent molecule. This data is crucial for the initial identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 400.16570 |

| [M+Na]⁺ | 422.14764 |

| [M+NH₄]⁺ | 417.19224 |

| [M+K]⁺ | 438.12158 |

| [M-H]⁻ | 398.15114 |

Illustrative Spectral Data: 2-(tributylstannyl)pyridine

To provide a practical reference, the following tables summarize the experimental spectral data for 2-(tributylstannyl)pyridine, a structurally similar compound. These values can serve as a benchmark for researchers working with related organotin pyridine derivatives.

¹³C NMR Spectral Data of 2-(tributylstannyl)pyridine

Note: Specific peak assignments for the tributyltin group can vary slightly depending on the solvent and experimental conditions.

| Chemical Shift (δ) ppm | Assignment |

| Pyridine Ring | |

| 171.1 | C2 |

| 149.5 | C6 |

| 135.9 | C4 |

| 127.8 | C3 |

| 122.9 | C5 |

| Tributyltin Group | |

| 29.1 | Sn-CH₂-C H₂-CH₂-CH₃ |

| 27.3 | Sn-CH₂-CH₂-C H₂-CH₃ |

| 13.7 | Sn-CH₂-CH₂-CH₂-C H₃ |

| 9.6 | Sn-C H₂-CH₂-CH₂-CH₃ |

Mass Spectrometry (GC-MS) Data of 2-(tributylstannyl)pyridine

The mass spectrum of 2-(tributylstannyl)pyridine is characterized by the fragmentation pattern of the tributyltin moiety.

| m/z | Relative Intensity | Fragment |

| 369 | Moderate | [M]⁺ (tin isotope pattern) |

| 312 | High | [M - C₄H₉]⁺ |

| 255 | High | [M - 2(C₄H₉)]⁺ |

| 198 | High | [M - 3(C₄H₉)]⁺ or [Sn-Py]⁺ |

| 78 | Moderate | [Pyridine]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Infrared (IR) Spectral Data of 2-(tributylstannyl)pyridine

The IR spectrum will show characteristic peaks for the pyridine ring and the alkyl chains of the tributyltin group.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | C-H stretch (aromatic) |

| 2955, 2923, 2853 | C-H stretch (aliphatic) |

| ~1575, 1550, 1455, 1420 | C=C and C=N stretching (pyridine ring) |

| ~1070, 995 | Ring breathing modes |

| ~750 | C-H out-of-plane bending |

Experimental Protocols

Plausible Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar aryltributylstannanes. The starting material for this synthesis would be 4-bromo-2-methoxypyridine.

Materials:

-

4-bromo-2-methoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-methoxypyridine (1 equivalent).

-

Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium in hexanes (1.05 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated intermediate is indicated by a color change.

-

The reaction mixture is stirred at -78 °C for an additional hour.

-

Tributyltin chloride (1.1 equivalents) is then added dropwise, again maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to stir at -78 °C for one hour before being gradually warmed to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Protocol for Spectral Data Acquisition

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include those for the pyridine ring protons, the methoxy group protons, and the protons of the tributyltin moiety.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry:

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable.

-

Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion ESI, dissolve in a mixture of acetonitrile and water, possibly with a small amount of formic acid.

Infrared Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solids or oils. A thin film can also be prepared on a salt plate (NaCl or KBr).

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectral analysis of the final product.

An In-depth Technical Guide on the Safety and Handling of 2-Methoxy-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Methoxy-4-(tributylstannyl)pyridine, a versatile organotin reagent frequently employed in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for laboratory personnel and researchers to ensure the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Key identifying information and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1204580-72-2 |

| Molecular Formula | C₁₈H₃₃NOSn |

| Molecular Weight | 398.17 g/mol |

| Appearance | Solid |

| Boiling Point | 402.5 ± 55.0 °C (Predicted) |

| Storage Temperature | 0-8 °C |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below, followed by essential safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE) and Engineering Controls

Due to the toxicity of organotin compounds, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated fume hood.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A flame-retardant laboratory coat, along with appropriate chemical-resistant gloves (e.g., nitrile), must be worn. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is between 0-8 °C.

Experimental Protocols: Stille Cross-Coupling Reaction

This compound is a key reagent in Stille cross-coupling reactions for the formation of carbon-carbon bonds. Below is a representative experimental protocol. Note that specific reaction conditions may need to be optimized for different substrates.

General Procedure for Stille Coupling

This protocol describes the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, THF, or DMF)

-

Optional: Ligand (e.g., PPh₃, AsPh₃), Copper(I) iodide (CuI) as a co-catalyst.

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). The resulting precipitate of tributyltin fluoride can be removed by filtration through celite. Further wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for a General Stille Coupling Reaction

Caption: A generalized workflow for a palladium-catalyzed Stille cross-coupling reaction.

Toxicology and Biological Effects

Organotin compounds, as a class, are known for their toxicity. The biological effects are primarily dependent on the number and nature of the organic groups attached to the tin atom.

General Toxicity of Organotin Compounds

Tributyltin (TBT) compounds, such as this compound, are known to be highly toxic. Their adverse effects can include:

-

Endocrine Disruption: Organotins are known endocrine disruptors.

-

Neurotoxicity: They can have toxic effects on the central nervous system.

-

Immunotoxicity: Some organotin compounds can suppress the immune system.

-

Cytotoxicity: Studies on various organotin compounds have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cell lines. This is often mediated through the mitochondrial intrinsic pathway.

Potential Signaling Pathways Affected by Organotin Compounds

While specific signaling pathways for this compound have not been extensively studied, research on related organotin compounds suggests potential interactions with several key cellular pathways:

-

Apoptosis Induction: Organotins can trigger apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival, can be affected by organotin compounds.

-

Calcium Homeostasis: Disruption of intracellular calcium signaling is another mechanism of organotin toxicity.

Logical Relationship of Organotin Toxicity

Caption: A diagram illustrating the potential toxicological effects of organotin compounds.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. Get medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if eye irritation persists.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste must be handled as hazardous. Do not allow it to enter drains or waterways.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: Stability and Storage of 2-Methoxy-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-4-(tributylstannyl)pyridine. The information herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective handling and storage of this organometallic compound.

Overview of this compound

This compound is a substituted pyridine derivative containing a tributyltin moiety. Organotin compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling, where they serve as a source of nucleophilic carbon fragments. The methoxy-substituted pyridine core is a common structural motif in medicinal chemistry, making this compound a potentially useful building block for the synthesis of novel pharmaceutical agents. However, like many organotin reagents, its stability is a critical factor that can influence reaction outcomes and shelf-life.

Stability Profile

Organotin compounds are known to be susceptible to hydrolysis and oxidation. The tin-carbon bond can be cleaved under various conditions, leading to the formation of less substituted and inorganic tin species. The pyridine ring itself is relatively stable, but the methoxy group can be susceptible to hydrolysis under acidic conditions.

Table 1: Summary of Stability Data for Tributyltin (TBT) Compounds

| Parameter | Condition | Observation | Half-life (t½) |

| Hydrolytic Stability (Tributyltin Chloride) | Artificial Seawater | Slow degradation | 13.6 years |

| General Sensitivity | Air (Oxygen & Moisture) | Susceptible to oxidation and hydrolysis | Not specified |

| Thermal Stability | Elevated Temperatures | Prone to decomposition | Not specified |

Note: The quantitative data is for tributyltin chloride in an aqueous environment and should be considered as an indicator of the general stability of the tributyltin moiety.

Recommended Storage and Handling Conditions

To ensure the integrity and reactivity of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a refrigerator at 0-8 °C for long-term storage.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture. Organotin reagents are typically air-sensitive.[1]

-

Container: Use a tightly sealed, amber glass vial or a bottle with a secure, airtight cap to protect from light and air ingress. For frequent use, packaging with a septum, such as a Sure/Seal™ bottle, is advisable to allow for the withdrawal of the reagent via syringe under an inert atmosphere.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Use dry glassware and solvents to prevent hydrolysis. Standard techniques for handling air-sensitive reagents, such as cannula transfer or the use of gas-tight syringes, should be employed.

Potential Degradation Pathways

The degradation of this compound is expected to proceed through several pathways, primarily involving the tributyltin group. The following diagram illustrates the key factors that can lead to the degradation of the compound and the potential products that may form.

Caption: Factors influencing the stability and potential degradation pathways of this compound.

Experimental Protocols

A comprehensive assessment of the stability of this compound should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH), adapted for an air-sensitive organometallic compound.

Representative Stability Study Protocol

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.

Objective: To determine the stability of this compound under accelerated and long-term storage conditions and to identify potential degradation products.

Materials:

-

This compound (at least three batches)

-

Amber glass vials with PTFE-lined septa caps

-

Inert gas (Argon or Nitrogen)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS, NMR)

Procedure:

-

Sample Preparation:

-

Dispense aliquots of this compound into the amber glass vials under an inert atmosphere.

-

Securely cap the vials.

-

Prepare a sufficient number of samples for each storage condition and time point.

-

-

Storage Conditions (based on ICH guidelines):

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Refrigerated (Control): 5 °C ± 3 °C

-

-

Testing Schedule:

-

Time points: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.

-

Time points: 0, 3, and 6 months for accelerated studies.

-

-

Analytical Methods:

-

At each time point, retrieve samples from each storage condition.

-

Allow samples to equilibrate to room temperature before analysis.

-

Analyze the samples for the following:

-

Appearance: Visual inspection for color change or precipitation.

-

Assay: Quantify the amount of this compound remaining using a validated chromatographic method (e.g., HPLC-UV or GC-MS).

-

Degradation Products: Identify and quantify any degradation products using LC-MS or GC-MS. Compare the chromatograms to the initial time point to detect new peaks.

-

-

-

Data Analysis:

-

Plot the assay value of this compound as a function of time for each storage condition.

-

Determine the degradation rate and calculate the shelf-life based on the long-term stability data.

-

Identify the structure of major degradation products.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the stability testing of this compound.

Caption: Workflow for a comprehensive stability study of this compound.

Conclusion

This compound is a valuable but sensitive organometallic reagent. Its stability is paramount for its successful application in organic synthesis. Proper storage under refrigerated (0-8 °C), inert, and dark conditions is essential to minimize degradation. The primary degradation pathways are expected to involve hydrolysis and oxidation of the tributyltin moiety, leading to destannylation. Researchers and drug development professionals should adhere to strict protocols for handling air-sensitive compounds and consider conducting in-house stability studies to ensure the quality and reliability of this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to Organotin Compounds in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of organotin compounds in cross-coupling reactions, with a primary focus on the Stille reaction. It covers the core principles, reaction mechanisms, practical experimental protocols, and applications in complex molecule synthesis, particularly within the pharmaceutical industry.

Introduction to Organotin Compounds in Cross-Coupling

Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. Their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, has become a cornerstone of modern organic synthesis. The Stille reaction facilitates the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.[1][2]

The reaction is valued for its tolerance of a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] These characteristics make it a powerful tool for the construction of complex molecular architectures, including those found in natural products and active pharmaceutical ingredients.[5][6] However, a significant drawback is the toxicity of organotin compounds, which necessitates careful handling and thorough purification of the final products.[2][7]

The Stille Reaction: Mechanism and Catalytic Cycle

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

The Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step forms a Pd(II) intermediate.[1][4] The reactivity of the halide is typically I > Br > Cl.[2]

-

Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex. The organic group (R²) is transferred from the tin atom to the palladium center, and the tin halide (X-SnR₃) is eliminated. This is often the rate-determining step of the reaction.[2][9]

-

Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between R¹ and R² as they are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[1][4]

Quantitative Data on Stille Coupling Reactions

The versatility of the Stille reaction is demonstrated by its application to a wide range of substrates. The following tables summarize representative quantitative data for the coupling of various organostannanes and organic halides.

Table 1: Stille Coupling of Aryl and Heteroaryl Halides with Organostannanes

| Entry | Aryl/Heteroaryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | (Tributylstannyl)furan | Pd(OAc)₂ (2) | P(o-tol)₃ (8) | NMP | 120 | 1 | 95 |

| 2 | Bromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 1 | 80 |

| 3 | 4-Nitrobromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 2 | 90 |

| 4 | 4-Cyanobromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 2 | 95 |

| 5 | 4-Chlorobromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 2 | 80 |

| 6 | 4-Methylbromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 3 | 90 |

| 7 | 3-Chlorotoluene | 2-Furyltributyltin | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 92 |

| 8 | 4-Bromoacetophenone | Phenyltributylstannane | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 95 |

Data sourced from multiple studies to show a range of conditions and yields.[10][11]

Table 2: Stille Coupling of Vinyl Halides with Organostannanes

| Entry | Vinyl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (Z)-β-Bromostyrene | (E)-Tributyl(2-phenylethenyl)stannane | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | TPGS-750-M/H₂O | RT | 24 | 91 |

| 2 | (E)-β-Bromostyrene | (E)-Tributyl(2-phenylethenyl)stannane | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 89 |

| 3 | 1-Iodocyclohexene | Tributyl(vinyl)stannane | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 88 |

Data sourced from a study on Stille couplings in aqueous media.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Stille coupling reactions. Below are representative experimental protocols.

General Procedure for Stille Coupling of an Enol Triflate with an Organotin Reagent

This protocol is adapted from a documented synthesis.[1]

Materials:

-

Enol triflate (1.0 eq)

-

Organotin reagent (1.15 eq)

-

Pd(dppf)Cl₂·DCM (0.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Lithium chloride (LiCl) (5.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add the enol triflate and anhydrous DMF.

-

Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask.

-

Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.

-

Add the organotin reagent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel containing an aqueous ammonia solution and extract with an organic solvent (e.g., hexane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Stille Coupling of an Aryl Halide with an Organostannane

This is a general protocol that may require optimization for specific substrates.[3]

Materials:

-

Aryl halide (1.0 eq)

-

Organostannane (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the chosen solvent.

-

Add the organostannane to the reaction mixture via syringe.

-

Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

-

To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form and can be removed by filtration through Celite.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

Visualization of Workflows and Pathways

Experimental Workflow for a Typical Stille Coupling Reaction

The following diagram illustrates the general workflow for setting up, running, and working up a Stille coupling reaction.

Caption: A generalized experimental workflow for the Stille reaction.

Logical Relationship in Stille Carbonylative Cross-Coupling

A common variation of the Stille reaction is the carbonylative coupling, where a carbonyl group is inserted between the two coupling partners, providing a route to ketones.[2][9]

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Stille coupling reaction mechanism explained

An In-Depth Technical Guide to the Stille Coupling Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds.[1] Discovered by John Kenneth Stille, the reaction joins an organotin compound (organostannane) with an organic halide or pseudohalide.[2][3] Its significance in modern organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and materials science, is immense.[4][5] This is largely due to the stability of organostannane reagents in the presence of air and moisture and their tolerance for a wide variety of functional groups, allowing for reactions under mild conditions.[2][6] However, a primary drawback is the high toxicity of the organotin compounds, which necessitates careful handling and thorough purification to remove tin byproducts.[2][6]

The general form of the Stille reaction can be represented as:

R¹-X + R²-Sn(R³)₃ → [Pd Catalyst] → R¹-R² + X-Sn(R³)₃

Here, R¹ and R² are the organic fragments to be coupled, X is typically a halide (I, Br, Cl) or a pseudohalide (e.g., triflate, OTf), and R³ is a non-transferable group on the tin atom, usually butyl or methyl.[2][7]

This guide provides a detailed exploration of the core mechanistic steps of the Stille reaction, supported by quantitative data, experimental protocols, and process diagrams to offer a comprehensive resource for professionals in chemical research and development.

The Core Mechanism: A Catalytic Cycle

The mechanism of the Stille coupling has been studied extensively and proceeds via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The active catalyst in this cycle is a coordinatively unsaturated 14-electron Pd(0) complex, which is typically generated in situ from a more stable 16- or 18-electron precatalyst such as Pd(PPh₃)₄ or Pd(dba)₂ through ligand dissociation.[5]

Oxidative Addition

The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the active 14-electron Pd(0) catalyst.[5] This concerted reaction forms a 16-electron Pd(II) intermediate, where the palladium center has been oxidized from the 0 to the +2 state.[5] The initial product is a cis-complex, which, due to steric hindrance from bulky ligands (L), often rapidly isomerizes to the more thermodynamically stable trans-isomer.[5][7] The reactivity of the electrophile is a critical factor, with the typical trend being I > OTf ≈ Br >> Cl. Vinyl and aryl iodides are preferred as they react faster and under milder conditions.[7]

Transmetalation

Transmetalation is the crucial step where the carbon-carbon bond framework is assembled on the palladium center. In this stage, the organic group (R²) is transferred from the organostannane to the trans-Pd(II) complex, displacing the halide or pseudohalide (X), which then forms a stable salt with the tin moiety (X-SnR³₃).[6] This step is frequently the rate-determining step of the entire catalytic cycle.[2]

The mechanism of transmetalation is complex and can vary based on substrates and conditions, but it often proceeds through an associative pathway .[7] In this pathway, the organostannane coordinates to the palladium complex, forming a transient, 18-electron pentavalent intermediate. This is followed by ligand detachment to regenerate a square planar complex now bearing both R¹ and R² groups.[7]

Reductive Elimination

Reductive elimination is the final, irreversible step that forms the desired C-C bond and regenerates the Pd(0) catalyst. For this to occur, the two organic fragments (R¹ and R²) must be positioned cis to one another on the palladium center.[5] Therefore, the trans-diorganopalladium(II) complex formed during transmetalation must first isomerize back to the corresponding cis-isomer. This cis-complex then undergoes a concerted reductive elimination, releasing the final product (R¹-R²) and reforming the active Pd(0)L₂ species, which can then re-enter the catalytic cycle.[3] The stereochemical configuration of the reactants is typically retained in this step.[3]

Quantitative Data and Reaction Kinetics

The rate of the Stille coupling is influenced by several factors, including the nature of the coupling partners, the ligands on the palladium catalyst, and the use of additives.

Reactivity of Coupling Partners

The choice of the transferable group on the organostannane has a significant impact on the rate of transmetalation. Groups with sp²-hybridized carbons are the most common and reactive.

Table 1: Relative Rate of Group Transfer from Tin in Transmetalation [3]

| Transfer Group (R²) | Hybridization | Relative Rate of Transfer |

|---|---|---|

| Alkynyl | sp | Fastest |

| Alkenyl | sp² | ↓ |

| Aryl | sp² | ↓ |

| Allyl / Benzyl | sp³ | ↓ |

| α-Alkoxyalkyl | sp³ | ↓ |

| Alkyl | sp³ | Slowest |

Effect of Ligands and Additives

Ligands and additives can dramatically accelerate the reaction, often by influencing the rate-determining transmetalation step. Ligands with low donicity, such as tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃), can lead to rate enhancements of 100 to 1000-fold compared to traditional triphenylphosphine (PPh₃) based catalysts.[8][9]

Additives like lithium chloride (LiCl) and copper(I) iodide (CuI) are also known to accelerate the reaction. LiCl can enhance the polarity of the solvent and facilitate the dissociation of the halide from the palladium center, which is beneficial in less polar solvents like THF.[5][7] Cu(I) salts are believed to act as co-catalysts, potentially by engaging in a separate, faster transmetalation with the organostannane to form a more reactive organocuprate intermediate.[7]

Table 2: Effect of Additives on Reaction Rate

| Additive | Proposed Role | Effect on Rate | Reference |

|---|---|---|---|

| LiCl | Stabilizes Pd-complexes, increases solvent polarity | Accelerates transmetalation (especially in non-polar solvents) | [3][5][7] |

| Cu(I) Iodide | Acts as a co-catalyst via Sn/Cu transmetalation | Can increase rate by >10³ fold | [7] |

| Fluoride Ions (e.g., CsF) | Activates organotin reagent | Increases rate, synergistic effect with Cu(I) salts |[7] |

Experimental Protocols

Executing a successful Stille coupling requires careful attention to reaction setup, particularly the exclusion of oxygen, which can deactivate the catalyst.[3]

Representative Protocol: Coupling of an Enol Triflate with an Organostannane[6]

This procedure details the coupling of an enol triflate with an organotin reagent, highlighting the use of common additives.

Materials & Setup:

-

Reactants: Enol triflate (1.0 eq), Organotin reagent (1.15 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.1 eq)

-

Additives: CuI (0.1 eq), LiCl (5.3 eq)

-

Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Apparatus: Flame-dried 100 mL round-bottom flask, Schlenk line or glovebox for inert atmosphere (Argon or Nitrogen), magnetic stirrer, heating mantle.

Procedure:

-

To the flame-dried round-bottom flask, add the enol triflate (4.60 mmol, 1.0 eq) and a stir bar under an inert atmosphere.

-

Add 35 mL of anhydrous, degassed DMF to dissolve the starting material.

-

Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) to the flask.

-

Add another 11 mL of DMF to achieve a final concentration of approximately 0.1 M.

-

Purge the reaction flask with Argon for 10 minutes.

-

Add the organotin reagent (1.15 eq) via syringe.

-

Heat the solution to 40 °C and maintain stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may take up to 2.5 days.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.

-

Extract the aqueous phase with a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product often contains tin byproducts. These can be removed by washing with an aqueous solution of KF or by flash column chromatography.[4][6] Purify the crude material by flash chromatography (e.g., on basic alumina) to afford the final coupled product.

Conclusion

The Stille coupling reaction is a cornerstone of modern synthetic chemistry, offering a reliable method for constructing C(sp²)-C(sp²) and other carbon-carbon bonds. A thorough understanding of its catalytic cycle—oxidative addition, the often rate-limiting transmetalation, and reductive elimination—is critical for its effective application. By carefully selecting ligands, additives, and reaction conditions, researchers can optimize reaction rates and yields, overcoming challenges such as the low reactivity of certain substrates and the formation of side products. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this powerful reaction in the synthesis of novel compounds and the development of next-generation pharmaceuticals.

References

- 1. mlei.co [mlei.co]

- 2. benchchem.com [benchchem.com]

- 3. Stille_reaction [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Tributyltin Compounds: A Technical Guide to Toxicity and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT) compounds are highly toxic organotin compounds that have been widely used as biocides, particularly in anti-fouling paints for marine vessels. Despite restrictions on their use, their persistence in the environment continues to pose a significant risk to both ecosystems and human health. This technical guide provides an in-depth overview of the toxicity of TBT compounds, detailing their mechanisms of action across various biological systems. It summarizes quantitative toxicity data, outlines key experimental protocols for assessing TBT-induced effects, and provides comprehensive safety precautions for handling these hazardous materials in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with or studying the effects of tributyltin compounds.

Introduction

Tributyltin (TBT) encompasses a class of organotin compounds characterized by three butyl groups attached to a tin atom. Their high toxicity to a broad spectrum of organisms has led to their use as pesticides and biocides. However, this same property is responsible for their adverse environmental and health effects. TBT is a potent endocrine disruptor, immunotoxin, and neurotoxin, with the ability to bioaccumulate and biomagnify in food chains. Understanding the toxicological profile of TBT is crucial for risk assessment and the development of potential therapeutic strategies to counteract its effects.

Toxicity of Tributyltin Compounds

The toxicity of TBT compounds is multifaceted, affecting numerous organ systems through various mechanisms. The lipophilic nature of TBT allows it to readily cross cell membranes and disrupt cellular functions.

Acute and Chronic Toxicity Data

The toxicity of TBT varies depending on the specific compound, route of exposure, and the organism. The following tables summarize key quantitative toxicity data.

Table 1: Mammalian Acute Toxicity Data for Tributyltin Compounds

| Compound | Species | Route | LD50 Value | Reference |

| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87 mg/kg | [1] |

| Tributyltin Oxide (TBTO) | Mouse | Oral | 55 - 87 mg/kg | [1] |

| Tributyltin Oxide (TBTO) | Rat | Dermal | 200 mg/kg | [1] |

| Tributyltin Oxide (TBTO) | Mouse | Dermal | 200 mg/kg | [1] |

| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900 mg/kg | [1] |

| Tributyltin Chloride | Rat | Oral | 122 - 349 mg/kg | [2] |

Table 2: Aquatic Toxicity Data for Tributyltin Compounds

| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Daphnia magna (Water flea) | 48 hours | EC50 | 2.2 - 6.6 | [3] |

| Pimephales promelas (Fathead minnow) | - | LOEC (growth) | 0.08 | [3] |

| Freshwater Fish (various) | 96 hours | LC50 | 2.6 - 13 | [3] |

| Acanthomysis sculpta (Mysid shrimp) | 96 hours | LC50 | 0.42 | [3] |

| Palaemonetes pugio (Daggerblade grass shrimp) | 96 hours | LC50 | 19.5 | [3] |

| Nucella lapillus (Dog-whelk) | Chronic | LOEC (imposex) | 0.023 | [3] |

| Acartia tonsa (Copepod) | 6 days | NOEC (mortality) | 0.004 | [3] |

| Crassostrea virginica (Eastern oyster) | 66 days | NOEC (growth) | 0.13 | [3] |

| Mytilus edulis (Blue mussel) | 33-66 days | NOEC (growth) | 0.002 - 0.8 | [3] |

Table 3: Chronic Exposure and No-Effect Concentrations

| Species | Duration | Endpoint | NOEC | LOEC | Reference |

| Daphnia magna | 21 days | Reproduction | 0.1 µg/L | 0.2 µg/L | [4] |

| Pimephales promelas | - | Growth | - | 0.08 µg/L | [3] |

| Rat | 28 days | Immunotoxicity | 1 mg/kg/day | 5 mg/kg/day | [5] |

| Rat | Long-term | Host resistance | 0.025 mg/kg/day | 0.25 mg/kg/day | [6] |

| Nucella lapillus | 1 year | Reproduction | 0.0074 µg/L | 0.0278 µg/L | [4] |

Mechanisms of Toxicity

TBT exerts its toxic effects through a variety of molecular mechanisms, leading to cellular dysfunction and organ damage.

Endocrine Disruption

TBT is a well-established endocrine-disrupting chemical (EDC). Its primary mechanism of endocrine disruption involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR) heterodimer. TBT binds to these nuclear receptors, leading to the induction of adipogenesis (fat cell formation) and disruption of normal reproductive and developmental processes.

Caption: TBT-induced activation of the RXR-PPARγ signaling pathway.

Immunotoxicity

TBT is known to be detrimental to the immune system.[4] It induces thymic atrophy and reduces the population of circulating lymphocytes. The immunotoxic effects of TBT are often mediated by the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes. This process can be caspase-dependent and is associated with oxidative stress and mitochondrial membrane depolarization.

Caption: TBT-induced apoptosis in thymocytes.

Neurotoxicity

TBT compounds can also exert toxic effects on the central and peripheral nervous systems. The mechanisms of neurotoxicity involve the induction of oxidative stress, alterations in neurotransmitter levels, and the disruption of calcium homeostasis. In some neuronal cell models, TBT has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to either cell survival or apoptosis depending on the cellular context.

Caption: TBT-induced activation of the MAPK signaling pathway in neuronal cells.

Experimental Protocols

This section provides an overview of key experimental methodologies for assessing the toxicity of tributyltin compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

TBT Exposure: Treat cells with a range of TBT concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with TBT as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Analysis of MAPK Pathway Activation: Western Blotting

Western blotting is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling cascade.

-

Protein Extraction: Treat cells with TBT for various time points, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-